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Compound of Interest

Compound Name: 2-Methyl-5-nitroaniline

Cat. No.: B049896

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-
Methyl-5-nitroaniline (CAS No. 99-55-8), also known as 5-nitro-o-toluidine. The information
presented herein is intended for researchers, scientists, and professionals involved in drug
development and chemical safety assessment. This document details the acute, genetic, and
chronic toxicity of 2-Methyl-5-nitroaniline, supported by quantitative data, detailed
experimental protocols, and visualizations of metabolic pathways and experimental workflows.

Executive Summary

2-Methyl-5-nitroaniline is an aromatic amine used as an intermediate in the synthesis of azo
dyes.[1] Toxicological data indicate that this compound is genotoxic and carcinogenic in animal
models. It is classified as a Group 3 carcinogen by the International Agency for Research on
Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans,” and as a
Group C carcinogen by the U.S. Environmental Protection Agency (EPA), indicating "possible
human carcinogen” based on limited animal evidence.[1][2] The primary toxic effects are
associated with its metabolic activation to reactive intermediates that can bind to cellular
macromolecules like DNA and proteins.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for 2-Methyl-5-
nitroaniline.
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Table 1: Acute Toxicity

) Route of
Test Species o . Parameter Value Reference
Administration
Rat Oral LD50 574 mgl/kg [PPRTV, 2010]
Table 2: Carcinogenicity
Route of ]
Test i L Dosing -
. Strain Administrat . Findings Reference
Species . Regimen
ion
0.12% or Hepatocellula
Mouse B6C3F1 Oral (in feed) 0.23% for 78 r carcinomas [NCI, 1978][3]
weeks in both sexes
0.005% or Not
0
Rat Fischer 344 Oral (in feed) 0.01% for 78 [NCI, 1978][3]

weeks

carcinogenic

Table 3: Genotoxicity

Metabolic
Assay Test System o Result Reference
Activation
Salmonella
o With and without -
Ames Test typhimurium s9 Positive [PPRTV, 2010]
TA98, TA100
Syrian Hamster
Embryo (SHE) )
Syrian Hamster . i
Cell Not specified Positive [PPRTV, 2010]

Transformation

Assay

Embryo Cells

Experimental Protocols

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.govinfo.gov/content/pkg/GOVPUB-HE20-PURL-gpo28513/pdf/GOVPUB-HE20-PURL-gpo28513.pdf
https://www.govinfo.gov/content/pkg/GOVPUB-HE20-PURL-gpo28513/pdf/GOVPUB-HE20-PURL-gpo28513.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Detailed methodologies for key toxicological studies are provided below.

Acute Oral Toxicity Study in Rats (General Protocol)

A standardized acute oral toxicity study is conducted to determine the median lethal dose
(LD50) of a substance.

Test Animals: Young adult rats of a single strain are used.

Procedure:

Animals are fasted overnight prior to dosing.

2-Methyl-5-nitroaniline is administered by gavage in a suitable vehicle.

A range of doses is used to establish a dose-response relationship.

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a
period of 14 days.

A full necropsy is performed on all animals at the end of the study.

Carcinogenicity Bioassay in Mice (NCI-CG-TR-107)

This study was conducted to evaluate the carcinogenic potential of 2-Methyl-5-nitroaniline
(referred to as 5-nitro-o-toluidine in the report) when administered in the diet to B6C3F1 mice.

[3]
Test Animals: B6C3F1 mice, 50 of each sex per group.[3]
Procedure:

e 2-Methyl-5-nitroaniline was mixed into the standard animal feed at two concentrations:
0.12% (low dose) and 0.23% (high dose).[3]

o Control groups received the same diet without the test substance.[3]

e The mice were administered the treated feed for 78 weeks.[3]
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» Following the administration period, the animals were observed for an additional 20 weeks.

[3]

e Animals were monitored daily for clinical signs of toxicity. Body weights were recorded
regularly.

» A complete histopathological examination was performed on all animals.[3]

Ames Test (Bacterial Reverse Mutation Assay - General
Protocol)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are
used.

Procedure:
e The test chemical is dissolved in a suitable solvent.

e The chemical is incubated with the bacterial tester strains in the presence and absence of a
metabolic activation system (S9 fraction from rat liver).

e The mixture is plated on a minimal agar medium lacking histidine.
» Plates are incubated for 48-72 hours.

e The number of revertant colonies (colonies that have regained the ability to synthesize
histidine) is counted. A significant increase in the number of revertant colonies compared to
the control indicates a mutagenic effect.

Syrian Hamster Embryo (SHE) Cell Transformation
Assay (General Protocol)

The SHE assay is a cell-based test to evaluate the carcinogenic potential of a chemical by
assessing its ability to induce morphological transformation in primary mammalian cells.

Test System: Primary Syrian hamster embryo cells.
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Procedure:
o SHE cells are exposed to various concentrations of the test substance for a defined period.

o After exposure, the cells are washed and cultured for several days to allow for colony
formation.

e The colonies are then fixed, stained, and examined microscopically for morphological
changes indicative of transformation.

e Anincrease in the frequency of transformed colonies compared to the control suggests
carcinogenic potential.

Signaling Pathways and Mechanism of Toxicity

The specific cellular signaling pathways directly disrupted by 2-Methyl-5-nitroaniline are not
well-defined in the scientific literature.[4] However, the available evidence strongly suggests
that its toxicity, particularly its genotoxicity and carcinogenicity, is mediated through its
metabolic activation to reactive intermediates.[4]

The proposed metabolic activation pathway involves the reduction of the nitro group (-NO2) to
a nitroso (-NO) and then to a hydroxylamino (-NHOH) group.[4] This reduction can be
catalyzed by various enzymes, including nitroreductases present in the liver and intestinal
microflora.[4] The resulting N-hydroxyamino metabolite is a reactive electrophile that can form
covalent adducts with nucleophilic sites in cellular macromolecules, including DNA and proteins
like hemoglobin.[2] The formation of DNA adducts can lead to mutations and initiate the
process of carcinogenesis.

Metabolic Activation of 2-Methyl-5-nitroaniline
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Caption: Proposed metabolic activation pathway for 2-Methyl-5-nitroaniline.

Experimental Workflows

The following diagram illustrates the general workflow for a carcinogenicity bioassay, such as
the one conducted by the National Cancer Institute for 2-Methyl-5-nitroaniline
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Caption: General workflow for a carcinogenicity bioassay.

Conclusion

The toxicological data for 2-Methyl-5-nitroaniline indicate that it is a genotoxic and
carcinogenic compound in animal studies. The mechanism of toxicity is believed to involve
metabolic activation to reactive intermediates that can damage cellular macromolecules. This
in-depth technical guide provides a summary of the available quantitative data, outlines the
experimental protocols used in key toxicological assessments, and visualizes the proposed
mechanism of toxicity and experimental workflows. This information is critical for researchers
and professionals in the fields of toxicology, drug development, and chemical safety to conduct
informed risk assessments and guide further research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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